1-(4-Butoxyphenyl)butan-1-ol
Description
1-(4-Butoxyphenyl)butan-1-ol is a secondary alcohol featuring a butoxyphenyl substituent. This compound combines a hydrophobic butoxy chain with a polar hydroxyl group, making it relevant in pharmaceutical and agrochemical research. Its physicochemical properties, such as boiling point and solubility, are influenced by the aromatic ring and alkyl chain length.
Properties
IUPAC Name |
1-(4-butoxyphenyl)butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-3-5-11-16-13-9-7-12(8-10-13)14(15)6-4-2/h7-10,14-15H,3-6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZFXAKQZJTNAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(CCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Butoxyphenyl)butan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-butoxybenzaldehyde with butylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions typically include:
Solvent: Anhydrous ether or tetrahydrofuran
Temperature: -78°C to room temperature
Reagents: 4-butoxybenzaldehyde, butylmagnesium bromide, water
Industrial Production Methods: Industrial production of 1-(4-Butoxyphenyl)butan-1-ol often involves large-scale Grignard reactions, where the reagents are added in a controlled manner to ensure high yield and purity. The process may include:
Catalysts: Transition metal catalysts to enhance reaction efficiency
Purification: Distillation or recrystallization to obtain pure product
Chemical Reactions Analysis
Types of Reactions: 1-(4-Butoxyphenyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to the corresponding alkane using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Thionyl chloride for conversion to alkyl chlorides
Major Products Formed:
Oxidation: 1-(4-Butoxyphenyl)butan-1-one
Reduction: 1-(4-Butoxyphenyl)butane
Substitution: 1-(4-Butoxyphenyl)butyl chloride
Scientific Research Applications
1-(4-Butoxyphenyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Butoxyphenyl)butan-1-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Table 1: Key Structural and Functional Differences
Physicochemical Properties
- Boiling Point : The boiling point of 1-(4-Butoxyphenyl)butan-1-ol is expected to be higher than linear alcohols like butan-1-ol (117.7°C) due to its aromatic ring and longer chain . However, branching in isomers (e.g., butan-2-ol) reduces boiling points .
- Solubility: The butoxyphenyl group enhances lipophilicity compared to unsubstituted butanols, reducing water solubility but improving miscibility with organic solvents .
Pharmaceutical Relevance
- Dyclonine Hydrochloride demonstrates the importance of the 4-butoxyphenyl group in enhancing membrane permeability for topical anesthetics . This suggests that 1-(4-Butoxyphenyl)butan-1-ol could serve as a precursor for similar bioactive molecules.
- Amino-substituted analogs (e.g., 4-[(4-methylphenyl)amino]butan-1-ol) show promise in drug design due to improved selectivity and metabolic stability .
Agrochemical Potential
- Sulfanyl-substituted alcohols like 4-(4-chlorophenyl)sulfanylbutan-1-ol are intermediates in fungicide synthesis . The target compound’s ether group may offer similar utility with reduced toxicity.
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